2-Propyl-1H-imidazol-4(5H)-one
Description
2-Propyl-1H-imidazol-4(5H)-one is a substituted imidazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms (positions 1 and 3) and a ketone group at position 2. The propyl substituent at position 2 distinguishes it from simpler imidazolones. This compound is of interest in medicinal and synthetic chemistry due to the imidazole scaffold’s prevalence in bioactive molecules, such as enzyme inhibitors and receptor modulators .
Properties
CAS No. |
158365-96-9 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-propyl-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-7-4-6(9)8-5/h2-4H2,1H3,(H,7,8,9) |
InChI Key |
BDSFPJPUFHGKLX-UHFFFAOYSA-N |
SMILES |
CCCC1=NCC(=O)N1 |
Canonical SMILES |
CCCC1=NCC(=O)N1 |
Synonyms |
4H-Imidazol-4-one,1,5-dihydro-2-propyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-propyl-1H-imidazol-4(5H)-one with structurally related imidazole derivatives, emphasizing substituent effects and reported properties.
Key Observations:
However, this is speculative due to the lack of experimental data . In contrast, the tetrazolylphenyl substituent in the compound from introduces strong hydrogen-bonding capability, critical for receptor binding in antihypertensive agents.
Functional Group Diversity :
- The ketone at C4 in this compound contrasts with nitrile groups in its dicarbonitrile analog . Nitriles are electron-withdrawing, which could reduce ring aromaticity and alter reactivity.
- Methyl ester groups (e.g., in ) are often hydrolyzed in vivo to carboxylic acids, a common prodrug strategy.
Biological Activity: No biological data are reported for this compound.
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